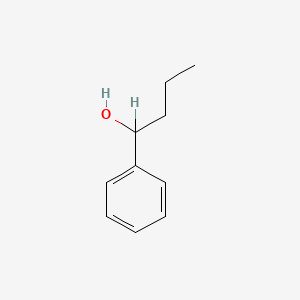

1-Phenyl-1-butanol

描述

Contextualization within Chiral Alcohol Chemistry

Chiral alcohols, molecules that are non-superimposable on their mirror images (enantiomers), are of paramount importance in the chemical and pharmaceutical industries. The spatial arrangement of atoms in a chiral molecule can lead to vastly different biological activities. 1-Phenyl-1-butanol, with a chiral center at the carbon atom bearing the hydroxyl group, serves as a classic example of a chiral secondary alcohol. ontosight.ai Its structure, featuring both a phenyl group and a linear butyl chain attached to the chiral center, provides a valuable platform for studying the principles of stereochemistry and its influence on reaction outcomes. nih.gov

Significance in Asymmetric Synthesis and Biocatalysis

The demand for enantiomerically pure compounds, especially in the pharmaceutical sector, has driven extensive research into asymmetric synthesis and biocatalysis. Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule, while biocatalysis utilizes enzymes to achieve the same goal, often with high selectivity and under mild conditions. researchgate.net

This compound is a key molecule in this context for several reasons:

Chiral Building Block: Its enantiomers, (R)- and (S)-1-phenyl-1-butanol, are valuable chiral building blocks for the synthesis of more complex molecules.

Model Substrate: The conversion of the prochiral ketone, 1-phenyl-1-butanone, to this compound is a widely used model reaction to test the efficiency and stereoselectivity of new catalytic systems, both chemical and enzymatic. researchgate.net

Enzymatic Resolutions: The kinetic resolution of racemic this compound, where one enantiomer reacts faster than the other in the presence of an enzyme, is a common strategy to obtain enantiomerically enriched alcohols. scielo.brresearchgate.netwikipedia.org

Scope and Research Objectives for this compound Investigations

Research involving this compound is multifaceted, with objectives spanning from fundamental studies to practical applications. Key research areas include:

Development of Novel Catalysts: The synthesis of new chiral catalysts, including metal complexes and organocatalysts, for the asymmetric reduction of 1-phenyl-1-butanone to produce enantiomerically pure this compound.

Exploration of Biocatalytic Routes: The discovery and engineering of enzymes, such as alcohol dehydrogenases and ketoreductases, for the highly selective synthesis of (R)- or (S)-1-phenyl-1-butanol. researchgate.net This includes optimizing reaction conditions like pH, temperature, and the use of cofactors. researchgate.net

Mechanistic Studies: Investigating the mechanisms of both chemical and enzymatic reactions involving this compound to understand the factors that govern stereoselectivity. nih.govresearchgate.net

Process Optimization: Developing efficient and scalable processes for the production of enantiomerically pure this compound, including the use of whole-cell biocatalysts and biphasic reaction media. researchgate.net

Kinetic Resolution Studies: Optimizing the kinetic resolution of racemic this compound using enzymes like lipases, including the exploration of different acyl donors and reaction media. scielo.brresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | biosynth.com |

| Molecular Weight | 150.22 g/mol | biosynth.com |

| Boiling Point | 61 °C | biosynth.com |

| CAS Number (Racemic) | 614-14-2 | biosynth.com |

| CAS Number ((S)-enantiomer) | 22135-49-5 | ontosight.ai |

| CAS Number ((R)-enantiomer) | 22144-60-1 |

Detailed Research Findings

Extensive research has focused on the synthesis of enantiomerically pure this compound. A primary method is the asymmetric reduction of 1-phenyl-1-butanone. Both chemical and biocatalytic approaches have proven effective.

In chemical synthesis, chiral metal complexes, such as those containing rhodium or iridium with chiral ligands, are employed for catalytic hydrogenation. Another common method is the Grignard reaction between phenylmagnesium bromide and butanal, though this often results in a racemic mixture without the use of chiral auxiliaries.

Biocatalysis offers a green and highly selective alternative. Enzymes like alcohol dehydrogenases from various microorganisms, including Lactobacillus species and Saccharomyces cerevisiae, have been successfully used for the stereoselective reduction of 1-phenyl-1-butanone. researchgate.net For instance, studies have shown that the enantioselectivity of yeast-mediated reduction can be influenced by the reaction conditions, such as the presence of cofactors like zinc ions and the composition of the reaction medium. researchgate.net

Kinetic resolution, particularly using lipases, is another important biocatalytic strategy. scielo.brresearchgate.net In this process, a racemic mixture of this compound is subjected to an acylation reaction catalyzed by a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product. scielo.br

Interactive Data Table: Comparison of Synthetic Methods for this compound

| Method | Catalyst/Enzyme | Key Features |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | High yields and enantioselectivities can be achieved. |

| Grignard Reaction | Phenylmagnesium Bromide + Butanal | Typically produces a racemic mixture unless chiral auxiliaries are used. |

| Enzymatic Reduction | Alcohol Dehydrogenases (e.g., from Saccharomyces cerevisiae) | High stereoselectivity, operates under mild conditions, environmentally friendly. researchgate.net |

| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica Lipase B) | Effective for separating enantiomers from a racemic mixture. scielo.brresearchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRWWHIETAKIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316124 | |

| Record name | 1-Phenyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-14-2 | |

| Record name | 1-Phenyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylbutanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 614-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLBUTANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E05182617 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Phenyl 1 Butanol

Asymmetric Reduction Approaches

Asymmetric reduction of the prochiral ketone, butyrophenone (B1668137) (1-phenyl-1-butanone), stands out as a primary and effective method for synthesizing enantiomerically pure 1-phenyl-1-butanol. This strategy utilizes chiral catalysts or enzymes to stereoselectively deliver a hydride to the ketone, resulting in a high enantiomeric excess (ee) of one of the two possible alcohol enantiomers.

Catalytic Hydrogenation Utilizing Chiral Metal Complexes

Homogeneous asymmetric hydrogenation using chiral transition-metal complexes is a powerful tool for the synthesis of optically active compounds. wiley-vch.de This method is valued for its operational simplicity and environmentally friendly nature, employing molecular hydrogen and catalytic amounts of a chiral complex. wiley-vch.de The choice of metal—typically iridium, rhodium, or ruthenium—and the design of the chiral ligand are critical factors that dictate the efficiency and enantioselectivity of the reduction of butyrophenone. wiley-vch.de

Iridium-based catalysts have demonstrated high efficiency in the asymmetric hydrogenation of ketones. A notable study reported the hydrogenation of 1-phenyl-1-butanone to this compound with an impressive 98% yield and an enantiomeric excess greater than 99%. This was achieved using an iridium complex, [(2,4-dimethyl-5-phenylimidazo[1,5-b]pyridazin-7-yl)amido)Ir(COD)], in the presence of a base, KOtBu, under a hydrogen pressure of 15 Torr. Cationic iridium complexes featuring chiral P,N-ligands are also effective and are noted for their air stability and ease of handling. researchgate.net The development of multidentate ligands, such as P,N,N- and P,N,OH-type ligands, has led to iridium catalysts with extremely high activities and enantioselectivities in the hydrogenation of various ketones. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Phenyl-1-butanone

| Catalyst/Ligand System | Base | Solvent | Pressure (H₂) | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|

Rhodium complexes, particularly those incorporating chiral diphosphine ligands, are widely used for the asymmetric hydrogenation of various substrates. wiley-vch.de For the synthesis of this compound, a Rhodium-BINAP complex, [RhCl((R)-BINAP)], has been utilized, achieving a 92% enantiomeric excess and a 78% yield. The development of rhodium catalysts continues to be an active area of research, with a focus on creating more efficient ligands for the production of optically active compounds. wiley-vch.de Recent advancements have included the development of highly efficient rhodium-catalyzed asymmetric hydrogenation of sterically hindered tetrasubstituted enamines, demonstrating the ongoing innovation in this field. acs.org

Ruthenium-based catalysts, especially those combining BINAP ligands with a diamine, have proven highly effective for the asymmetric hydrogenation of a broad spectrum of unfunctionalized ketones. semanticscholar.org These "second generation" catalysts, developed by Noyori's group, operate in the presence of a base like potassium tert-butoxide (t-BuOK) and have made the hydrogenation of sterically hindered aromatic ketones, such as isobutyrophenone, possible. semanticscholar.orgscholaris.ca The [RuCl2(diphosphine)(diamine)] system is a pioneering example, enabling the preparation of alcohols with high optical purity. researchgate.net These catalysts are robust and compatible with various organic solvents and even water. semanticscholar.org A series of cinchona alkaloid-based NNP ligands have also been successfully used in combination with ruthenium complexes to yield chiral alcohols with exceptionally high enantiomeric excess (up to 99.9% ee). rsc.org

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones

| Catalyst System | Ligand Type | Key Features |

|---|---|---|

| Ru-BINAP/diamine | Diphosphine/Diamine | Effective for a wide range of unfunctionalized ketones; requires a base. semanticscholar.org |

| (sulfonyl-diamine)RuCl(arene) | Sulfonyl-diamine | Does not require an expensive phosphine (B1218219) ligand; robust and versatile. semanticscholar.org |

| Ru-PhanePhos/diamine | Paracyclophane-based | Often shows superior reaction rates compared to conventional biarylphosphine-based catalysts. semanticscholar.org |

The design of the chiral ligand is paramount in achieving high enantioselectivity in metal-catalyzed asymmetric hydrogenation. diva-portal.org The steric and electronic properties of the ligand create a chiral environment around the metal center, which dictates the facial selectivity of hydride attack on the prochiral ketone. diva-portal.org For instance, the C2-symmetric diphosphine ligand BINAP is highly effective in many ruthenium-catalyzed hydrogenations. semanticscholar.org The development of ligands like PhanePhos, a paracyclophane-based ligand, has led to ruthenium catalysts with exceptional activity. semanticscholar.org The modular synthesis of chiral ligands, often starting from the chiral pool, allows for the systematic variation of their steric and electronic properties to optimize enantioselectivity for a specific substrate. diva-portal.org The absolute configuration of the resulting alcohol is often determined by the absolute configuration of the chiral centers within the ligand. diva-portal.org

Ruthenium-Catalyzed Systems (e.g., Rhodium-BINAP, Ruthenium-BINAP)

Enzymatic Reduction Pathways

Enzymatic reduction offers a green and highly stereoselective alternative for the synthesis of chiral alcohols like this compound. Alcohol dehydrogenases (ADHs) and ketoreductases are commonly employed, often using a cofactor such as NADPH to facilitate the stereoselective reduction of the ketone.

For example, ADHs from Lactobacillus species have been used to reduce 1-phenyl-1-butanone, achieving a 98% enantiomeric excess and an 85% yield. Similarly, ketoreductases have been used in non-aqueous solvents for this transformation. Research has also explored the use of Saccharomyces cerevisiae for the biphasic reduction of phenyl n-propyl ketone. researchgate.net In this system, the presence or absence of the cofactor Zn2+ ion and the volume percentage of hexane (B92381) in the biphasic culture were found to influence the enantioselectivity, allowing for the production of either the (R)- or (S)-enantiomer of this compound. researchgate.netresearchgate.net

A study utilizing a genetically engineered secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) demonstrated the successful enantioselective reduction of 1-phenyl-2-butanone to (S)-1-phenyl-2-butanol with high enantioselectivity. asianpubs.org

Table 3: Enzymatic Reduction of Phenyl Ketones

| Enzyme Source/Type | Substrate | Product | Enantiomeric Excess (ee) (%) | Yield (%) |

|---|---|---|---|---|

| Lactobacillus sp. ADH | 1-Phenyl-1-butanone | This compound | 98 | 85 |

| Saccharomyces cerevisiae | Phenyl n-propyl ketone | (R)-(+)-1-phenyl-1-butanol | >99 | Not specified |

Cofactor Regeneration Systems in Bioreductions

Other Stereoselective and Classical Synthetic Routes

Besides biocatalysis, classical organic synthesis methods, including Grignard reactions and hydroboration, are also employed for the preparation of this compound.

The Grignard reaction is a fundamental method for forming carbon-carbon bonds. youtube.com The synthesis of this compound can be achieved by reacting phenylmagnesium bromide with butanal, followed by an acidic workup. youtube.com In the absence of any chiral influence, this reaction produces a racemic mixture of (R)- and (S)-1-phenyl-1-butanol.

To achieve stereoselectivity, the reaction can be conducted in the presence of a chiral auxiliary or in a chiral solvent. wmich.edu The coordination of the Grignard reagent to a chiral ligand or solvent can create a chiral environment around the reactive species, leading to a diastereomeric transition state and favoring the formation of one enantiomer over the other. wmich.edu However, achieving high levels of enantiomeric excess through this method can be challenging and often requires the synthesis of specialized chiral solvents or additives. wmich.edu

| Reactants | Chiral Control | Product | Stereoselectivity | Reference |

| Phenylmagnesium bromide + Butanal | None | Racemic this compound | Racemic (low ee) | |

| Grignard Reagent + Aldehyde | Chiral Solvent (e.g., 2,3-dimethoxybutane) | Optically active alcohol | Moderate ee reported for other systems | wmich.edu |

The hydroboration-oxidation reaction is a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity. libretexts.orglibretexts.org For the synthesis of this compound, this method can be applied to the alkene 4-phenyl-1-butene. The reaction involves the addition of a borane (B79455) reagent (like borane-tetrahydrofuran (B86392) complex, BH₃-THF) across the double bond, followed by oxidation with hydrogen peroxide and sodium hydroxide. libretexts.org

This route yields the anti-Markovnikov product, placing the hydroxyl group on the terminal carbon of the double bond, thus producing 4-phenyl-1-butanol (B1666560), not this compound. To obtain this compound, one would need to start with an alkene where the double bond is between the first and second carbons of the butyl chain attached to the phenyl group, such as 1-phenyl-1-butene. The hydroboration-oxidation of 1-phenyl-1-butene would lead to the desired this compound. The stereochemistry of the addition is syn, meaning the hydrogen and the boron atom add to the same face of the double bond. libretexts.org When using chiral borane reagents, this method can be adapted for asymmetric synthesis to produce enantiomerically enriched this compound.

| Alkene Substrate | Reagents | Product | Key Feature | Reference |

| 4-Phenyl-1-butene | 1. BH₃-THF 2. H₂O₂, NaOH | 4-Phenyl-1-butanol | Anti-Markovnikov addition | libretexts.org |

| 1-Phenyl-1-butene | 1. BH₃-THF 2. H₂O₂, NaOH | This compound | Anti-Markovnikov addition | libretexts.orglibretexts.org |

Multi-Step Synthesis via Friedel-Crafts Alkylation and Ester Hydrolysis

A notable multi-step synthesis for producing phenyl-butanol isomers involves an initial Friedel-Crafts reaction followed by hydrolysis. Specifically, a process for synthesizing 4-phenyl-1-butanol begins with tetrahydrofuran (B95107) as a starting material. google.com In the first step, tetrahydrofuran reacts with an acyl chloride in the presence of a zinc chloride catalyst to form a 4-chlorobutanol ester with high yield and purity. google.com This intermediate, without being isolated, then undergoes a Friedel-Crafts alkylation with benzene (B151609), catalyzed by aluminum trichloride, to produce a 4-phenyl-butanol ester. google.com The final step is the alkaline hydrolysis of this ester to yield 4-phenyl-1-butanol. google.com

This method is advantageous due to its efficiency and the use of readily available starting materials. google.com However, it is important to note that this particular pathway yields 4-phenyl-1-butanol, a structural isomer of this compound. google.com While Friedel-Crafts reactions are powerful tools for forming carbon-carbon bonds with aromatic rings, directing the substitution to achieve this compound directly through this multi-step sequence starting from tetrahydrofuran is not described. vedantu.commasterorganicchemistry.com The regioselectivity of the Friedel-Crafts reaction is dictated by the structure of the electrophile and the directing effects of substituents on the benzene ring. libretexts.org

For the synthesis of this compound itself, a more direct approach would involve the Friedel-Crafts acylation of benzene with butanoyl chloride to form butyrophenone (1-phenyl-1-butanone), followed by reduction of the ketone to the desired secondary alcohol. chemie-brunschwig.ch This two-step sequence ensures the correct placement of the phenyl group at the first position of the butanol chain.

Interactive Data Table: Key Aspects of Multi-Step Synthesis

| Step | Reaction Type | Reactants | Catalyst | Intermediate/Product | Key Features |

| 1 | Ring-opening acylation | Tetrahydrofuran, Acyl chloride | Zinc chloride | 4-chlorobutanol ester | High yield and purity of the ester. google.com |

| 2 | Friedel-Crafts Alkylation | 4-chlorobutanol ester, Benzene | Aluminum trichloride | 4-phenyl-butanol ester | Intermediate used without isolation. google.com |

| 3 | Hydrolysis | 4-phenyl-butanol ester | Alkaline conditions | 4-phenyl-1-butanol | Final product is a structural isomer. google.com |

Stereoselective Alkylation and Related Transformations

The synthesis of specific enantiomers of this compound, which are crucial as chiral building blocks in organic synthesis, necessitates stereoselective methods. ontosight.ai One of the primary strategies for achieving this is the asymmetric reduction of the prochiral ketone, 1-phenyl-1-butanone (butyrophenone).

This transformation can be accomplished with high enantiomeric excess (ee) using various chiral catalysts and reducing agents. Common approaches include:

Catalytic Hydrogenation: This method employs chiral metal complexes, such as those containing rhodium or iridium with chiral ligands like BINAP derivatives, under hydrogen pressure.

Enzymatic Reduction: Alcohol dehydrogenases or ketoreductases, often found in microorganisms like Saccharomyces cerevisiae, can stereoselectively reduce the ketone. researchgate.netresearchgate.net These enzymatic systems often operate under mild conditions and can provide high enantioselectivity. researchgate.net For instance, the reduction of phenyl n-propyl ketone by Saccharomyces cerevisiae can be manipulated to produce either the (R)- or (S)-enantiomer of this compound. researchgate.net

Chiral Borane Complexes: Borane reagents complexed with chiral ligands are also effective for the asymmetric reduction of ketones.

Another significant stereoselective method is the catalytic enantioselective alkylation of aldehydes. While direct application to this compound synthesis from benzaldehyde (B42025) and a propyl nucleophile is a viable concept, detailed studies often focus on related transformations. For example, the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, catalyzed by a chiral β-dialkylamino alcohol like (2S)-DAIB, produces (S)-1-phenyl-1-propanol with high enantioselectivity. orgsyn.org This principle can be extended to other aldehydes and alkylating agents. orgsyn.org

The Grignard reaction, involving the addition of a propylmagnesium halide to benzaldehyde, is a classic method for forming the carbon skeleton of this compound. youtube.com However, without the use of chiral auxiliaries or catalysts, this reaction typically yields a racemic mixture of the (R) and (S) enantiomers.

Interactive Data Table: Comparison of Stereoselective Methods for this compound

| Method | Key Reagents/Catalysts | Typical Conditions | Enantiomeric Excess (ee) | Yield |

| Asymmetric Ketone Reduction | Chiral Rhodium-BINAP, Borane | 25–60 °C, 12–72 h | Up to 98% | 75–90% |

| Enzymatic Reduction | Alcohol dehydrogenase enzymes (e.g., from Saccharomyces cerevisiae) | Mild, aqueous or organic solvents | Up to 98% | ~85% researchgate.net |

| Grignard Reaction | Phenylmagnesium bromide, Butanal | Anhydrous, low temperature | Racemic (unless resolved) | Moderate |

| Catalytic Enantioselective Alkylation | Dialkylzinc, Chiral ligand (e.g., DAIB) | Toluene (B28343) or hexane solvent | High (e.g., >95% for related alcohols) orgsyn.org | High orgsyn.org |

Reaction Mechanisms and Pathways Involving 1 Phenyl 1 Butanol

Stereoselective Oxidation Reactions

The oxidation of 1-phenyl-1-butanol, a secondary alcohol, can lead to different products depending on the reagents and conditions employed. The stereochemistry at the carbinol carbon plays a significant role in the reaction outcomes, particularly in enzymatic processes.

The controlled oxidation of this compound yields the corresponding ketone, 1-phenyl-1-butanone. This transformation can be achieved using both chemical and enzymatic methods. Mild chemical oxidizing agents are effective for this purpose; for instance, pyridinium (B92312) chlorochromate (PCC) and chromium trioxide (CrO₃) in acetone (B3395972) can selectively convert the secondary alcohol to the ketone. The stereochemistry of the alcohol is generally retained during ketone formation due to the stability of the planar transition state involved.

Enzymatic oxidation offers a biocatalytic route to phenyl butanones. Unspecific peroxygenases (UPOs), such as those from Agrocybe aegerita (AaeUPO) and its variants, can catalyze the oxidation of the benzylic alcohol function. rsc.org For example, studies on similar substrates like 1-phenylethanol (B42297) show conversion to acetophenone. rsc.orgresearchgate.net The reaction involves the enzyme's peroxidase and peroxygenase activity. rsc.org

A significant challenge in the oxidation of this compound is preventing further oxidation of the intermediate ketone to a carboxylic acid, such as 1-phenylbutanoic acid. The choice of oxidant is critical to control this overoxidation.

Strong oxidizing agents, like potassium permanganate (B83412) (KMnO₄) under acidic conditions, will readily promote overoxidation to the carboxylic acid. In contrast, milder conditions are used to isolate the ketone. The use of atmospheric oxygen as a sole, environmentally friendly oxidant has been developed for the synthesis of various heterocycles, demonstrating a method that converts alcohols to aldehyde or ketone equivalents while avoiding over-oxidation to carboxylic acids. rsc.org

In enzymatic systems, overoxidation can also occur. For instance, UPOs can further oxidize the alcohol. rsc.org However, this can be controlled; studies have shown that adding ascorbic acid and shortening the reaction time can effectively prevent these secondary oxidation steps. rsc.org Another strategy observed in the oxidation of n-butanol is that the presence of the initial alcohol in the reaction medium can inhibit the overoxidation of the aldehyde product to butyric acid, suggesting that high conversion rates may paradoxically lead to lower selectivity. researchgate.net

Formation of Phenyl Butanones

Transesterification Processes

Transesterification is a key reaction for this compound, particularly in the context of kinetic resolution of its racemic form. Enzymatic methods are predominantly used to achieve high enantioselectivity.

Enzymatic kinetic resolution via transesterification is a widely used method to separate the enantiomers of racemic this compound and related chiral alcohols. scielo.brnih.gov This process relies on the ability of lipases to selectively acylate one enantiomer at a much higher rate than the other, allowing for the separation of a highly enantiomerically enriched alcohol and its corresponding ester. scielo.br

Lipases from various sources are employed, with Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, being particularly effective and frequently studied for the resolution of racemic 1-phenyl-1-propanol (B1198777) and similar alcohols. nih.govtandfonline.comtandfonline.com The process involves reacting the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or various fatty acids (e.g., lauric acid), in an organic solvent. scielo.brnih.gov The choice of enzyme, acyl donor, solvent, and temperature significantly influences both the reaction rate and the enantioselectivity (often expressed as the enantiomeric ratio, E). tandfonline.comtandfonline.com For example, in the resolution of the related 1-phenyl-1-propanol, high enantioselectivity was achieved using Novozym 435 and lauric acid in toluene (B28343). nih.gov Studies have shown that conversion rates for lipase-mediated transesterification can range from 60% to 90%.

The thermodynamic parameters of lipase-catalyzed transesterification reactions involving 1-phenyl-1-alkanols have been investigated to understand the equilibrium position of these reactions. nist.govsigmaaldrich.com A notable study focused on the transesterification of a series of 1-phenyl-1-alkanols (from C1 to C4) with butyl acetate in various organic solvents, catalyzed by a lipase. nist.gov

For the reaction involving (R)-(+)-1-phenyl-1-butanol (the C4 alkanol) in n-hexane at 298.15 K, the equilibrium constant (K) was measured. nist.gov The study found that the equilibrium constants for the reactions involving 1-phenyl-1-ethanol (C2), 1-phenyl-1-propanol (C3), and this compound (C4) were all constant at a value of 0.11. nist.gov This suggests that increasing the alkyl chain length beyond the ethyl group does not introduce additional steric hindrance that would affect the reaction's equilibrium position. nist.gov The corresponding standard molar Gibbs energy change (ΔrG°m) was calculated from these equilibrium constants. nist.gov

Lipase-Mediated Enantioselective Transesterification

Nucleophilic Substitution Reactions and Stereochemical Outcomes

Nucleophilic substitution at the chiral benzylic carbon of this compound can proceed through different mechanisms, primarily S_N1 or S_N2, each with distinct stereochemical consequences. The outcome is highly dependent on the substrate, nucleophile, leaving group, and reaction conditions. fiveable.me

The S_N2 mechanism involves a backside attack by the nucleophile, resulting in a single-step displacement of the leaving group and a complete inversion of the stereochemical configuration at the chiral center. fiveable.melibretexts.org For this to occur, the hydroxyl group of this compound must first be converted into a better leaving group. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for this purpose, converting the alcohol to the corresponding alkyl halide. The S_N2 pathway is generally favored for primary and less sterically hindered secondary substrates. fiveable.me

Conversely, the S_N1 mechanism proceeds through a two-step process involving the formation of a planar carbocation intermediate after the leaving group departs. masterorganicchemistry.comscribd.com The phenyl group in this compound can stabilize the adjacent carbocation through resonance, making the S_N1 pathway plausible for this secondary alcohol. scribd.com The nucleophile can then attack this planar intermediate from either face, leading to a mixture of enantiomers where both inversion and retention of configuration are observed, a process that often results in extensive racemization. masterorganicchemistry.comscribd.com

The stereochemical outcome can be complex. While S_N2 reactions are defined by inversion, some conditions involving bulky groups near the reaction center may favor retention. For example, one source reports that the reaction of (S)-(-)-1-phenyl-1-butanol with SOCl₂ in ether at 0°C produces 1-phenyl-1-chlorobutane while retaining the (S)-configuration. This highlights the critical role that specific reaction conditions play in determining the stereochemical fate of the product.

Inversion versus Retention of Configuration in Substitution

Urethanization Kinetics and Mechanisms (e.g., with phenyl isocyanate)

The reaction between an alcohol, such as this compound, and an isocyanate, like phenyl isocyanate, to form a urethane (B1682113) (or carbamate) is a fundamental process in polyurethane chemistry. mdpi.comugent.be The kinetics and mechanism of this reaction can be complex, involving both uncatalyzed and catalyzed pathways. rsc.org

In the absence of a catalyst, the reaction is thought to proceed through a concerted mechanism. mdpi.com A reactant complex is first formed between the alcohol (nucleophile) and the isocyanate (electrophile). mdpi.com In the transition state, the N=C=O group of the isocyanate bends, activating the carbon atom for the formation of a new C-O bond with the alcohol's oxygen. Simultaneously, the O-H bond of the alcohol breaks, and a new N-H bond forms, yielding the urethane product. mdpi.com

However, the urethanization reaction is often subject to catalysis by various species, including the reactants and the product itself (autocatalysis). ugent.bersc.org Studies on the reaction between 1-butanol (B46404) and phenyl isocyanate have shown that the kinetics can be significantly influenced by the formation of complexes. ugent.bersc.org For instance, a complex formed from two molecules of 1-butanol and one molecule of phenyl isocyanate has been shown to have a significant impact on the reaction kinetics, especially at high alcohol concentrations. ugent.be The carbamate (B1207046) product can also catalyze the reaction. ugent.be

The general mechanism for urethane formation can be described by several competing pathways:

Non-catalyzed pathway: A direct reaction between the alcohol and the isocyanate. rsc.org

Alcohol-catalyzed pathway: The alcohol can act as a catalyst, often involving a second molecule of the alcohol to facilitate proton transfer. ugent.be

Urethane-catalyzed (autocatalytic) pathway: The urethane product can catalyze its own formation. ugent.be

The reaction rates of these different pathways can be determined through detailed kinetic studies, often involving techniques like gas chromatography and UV-Vis spectroscopy to monitor the concentration of reactants and products over time. ugent.bersc.org Kinetic modeling, such as reaction-event driven kinetic Monte Carlo simulations, can then be used to determine the rate coefficients for each elementary reaction. ugent.be

Table 1: Factors Influencing Urethanization Kinetics

| Factor | Description | Reference |

|---|---|---|

| Catalyst | The presence of external catalysts (like dibutyltin (B87310) dilaurate) or internal catalysts (alcohol, urethane) significantly increases the reaction rate. | mdpi.comresearchgate.net |

| Reactant Concentration | High concentrations of alcohol can lead to the formation of alcohol-isocyanate complexes, altering the reaction pathway and kinetics. | ugent.bersc.org |

| Solvent | The polarity and hydrogen-bonding ability of the solvent can influence the stability of the reactants, transition states, and intermediates, thereby affecting the reaction rate. | mdpi.comrsc.org |

| Temperature | As with most chemical reactions, increasing the temperature generally increases the rate of urethane formation. | researchgate.net |

Biotransformation Mechanisms and Enzyme Specificity

Biotransformation, the use of biological systems like enzymes or whole microorganisms to carry out chemical reactions, is a powerful tool for the synthesis of chiral compounds like this compound. researchgate.net Enzymes, particularly lipases and alcohol dehydrogenases, exhibit high stereo- and regioselectivity, making them ideal for producing enantiomerically pure alcohols. tandfonline.comnih.gov

Enzymatic Kinetic Resolution

One of the most common biocatalytic methods is kinetic resolution. In this process, a racemic mixture of an alcohol is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. scielo.br For example, lipases like Candida antarctica lipase B (often immobilized as Novozym 435) are highly effective in the enantioselective esterification of racemic 1-phenyl-1-propanol, a close analog of this compound. tandfonline.comtandfonline.com The choice of enzyme, acyl donor, and solvent are all critical factors in optimizing the enantioselectivity and conversion. tandfonline.com

Enantioselective Reduction of Ketones

Another important biocatalytic route is the asymmetric reduction of a prochiral ketone (e.g., 1-phenyl-1-butanone) to a chiral alcohol. This is often carried out using alcohol dehydrogenases (ADHs) or whole-cell systems like yeast (Saccharomyces cerevisiae). nih.gov These enzymes deliver a hydride from a cofactor (like NADH or NADPH) to one of the two faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. researchgate.net For instance, yeast-mediated reduction of phenyl n-propyl ketone can yield either (R)- or (S)-1-phenyl-1-butanol with high enantiomeric excess, depending on the reaction conditions, such as the presence of cofactors like Zn²⁺. researchgate.net

Enzyme Specificity

The specificity of enzymes in these biotransformations is a key determinant of the reaction's success. Several factors influence this specificity:

Substrate Structure: The size and shape of the substrate are crucial. For example, in the sulfation of chiral benzylic alcohols by rat hydroxysteroid sulfotransferase STa, the stereoselectivity increases with the length of the alkyl chain. While there was only a small preference for the (R)-enantiomer of this compound, this preference became more pronounced for longer-chain analogs like 1-phenyl-1-pentanol and 1-phenyl-1-hexanol (B1583550). nih.gov

Enzyme Source: Different enzymes, even those from the same class, can exhibit different selectivities. Screening various lipases or alcohol dehydrogenases is a common strategy to find the optimal biocatalyst for a specific transformation. tandfonline.comtandfonline.com

Reaction Medium: The solvent can significantly impact enzyme activity and selectivity. For instance, in the lipase-catalyzed resolution of 1-phenyl-1-propanol, toluene was found to be a suitable solvent for achieving high enantioselectivity. tandfonline.com In yeast-mediated reductions, biphasic systems (e.g., hexane-water) can be used to improve substrate solubility and manipulate enantioselectivity. researchgate.net

Table 2: Examples of Biotransformations Involving this compound and Related Compounds

| Reaction Type | Biocatalyst | Substrate | Product | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Enantioselective Reduction | Saccharomyces cerevisiae (yeast) | Phenyl n-propyl ketone | (R)-(+)- or (S)-(-)-1-phenyl-1-butanol | Enantioselectivity can be inverted by the presence or absence of Zn²⁺. | researchgate.net |

| Enantioselective Sulfation | Rat hydroxysteroid sulfotransferase STa | Racemic this compound | Sulfated this compound | Small preference (less than 2-fold) for the (R)-(+)-enantiomer. | nih.gov |

| Enantioselective Oxidation | Gluconobacter oxydans | 3-Phenyl-1-butanol (B1593598) | Corresponding aldehyde | Demonstrates the ability of microorganisms to oxidize phenylbutanols. | cenmed.com |

| Enantioselective Transesterification | Pseudomonas cepacia lipase | 3-Phenyl-1-butanol and vinyl acetate | Esterified 3-phenyl-1-butanol | Shows the application of lipases in the resolution of phenylbutanol isomers. | cenmed.com |

Stereochemical Investigations and Enantiomeric Purity Assessment

Importance of Chirality in 1-Phenyl-1-butanol Derivatives

Chirality, or the "handedness" of a molecule, is a fundamental concept in stereochemistry with profound implications in pharmacology and materials science. rsc.orgoaepublish.com For many biologically active compounds, only one enantiomer (a non-superimposable mirror image) elicits the desired therapeutic effect, while the other (the distomer) may be inactive or even cause adverse effects. rsc.orgnih.gov

In the context of this compound and its derivatives, the specific spatial arrangement of the hydroxyl (-OH) group and the phenyl group around the chiral carbon center dictates how the molecule interacts with chiral environments, such as enzymes and receptors in the body. oaepublish.comnih.gov These chiral secondary alcohols are valuable building blocks in the asymmetric synthesis of pharmaceuticals, agrochemicals, and fine chemicals. nih.gov For instance, the (R)-enantiomer is utilized in studying enzyme-catalyzed reactions, while the (S)-enantiomer is a key intermediate in the synthesis of various chiral compounds. sigmaaldrich.cn

The significance of chirality extends to the physical properties of the bulk material. A study on this compound revealed that the friction between its solid enantiomers depends on their relative chirality; heterochiral friction (between R and S enantiomers) was found to be smaller than homochiral friction (R and R, or S and S). acs.org This phenomenon is linked to the differences in crystal packing and intermolecular forces between the pure enantiomers and the racemic mixture. acs.org

Determination of Enantiomeric Excess (ee)

To ensure the efficacy and safety of a chiral product, it is essential to accurately determine its enantiomeric purity, expressed as enantiomeric excess (ee). Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For this compound, columns with cellulose-based CSPs, such as Chiralcel OD-H, are effective when used with an isocratic elution of a hexane (B92381):isopropanol mixture. kaist.ac.kr

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative (e.g., CP-Chirasil-DEX CB), to separate volatile enantiomers. scielo.brgcms.cznih.gov This method is suitable for determining the enantiomeric excess of this compound and its derivatives, often after derivatization to enhance volatility and resolution. sigmaaldrich.cnnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, such as a europium complex, the NMR signals of the enantiomers, which are identical in an achiral environment, become distinct. kaist.ac.kr This allows for the quantification of each enantiomer and the calculation of the ee. Another approach involves using chiral solvating agents, like a Ga-based anionic metal complex, to form diastereomeric adducts that can be differentiated by ¹H NMR. kaist.ac.kr

Optical Rotation: This classical method measures the angle to which a solution of a chiral compound rotates plane-polarized light. The specific rotation is compared to the value for the pure enantiomer to determine the optical purity. However, this method is less precise than chromatographic techniques and can be affected by impurities and solvent choice.

Factors Influencing Stereoselectivity in Synthesis

The synthesis of a single enantiomer of this compound, typically via the asymmetric reduction of its corresponding ketone (butyrophenone or 1-phenyl-1-butanone), is highly dependent on several factors.

Asymmetric catalytic hydrogenation is a primary route to enantiomerically pure this compound. This method relies on transition metal catalysts (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands. The ligand creates a chiral environment around the metal center, directing the hydrogen addition to one face of the ketone, thereby favoring the formation of one enantiomer over the other.

Catalyst Systems: Ruthenium-BINAP and Rhodium-BINAP complexes are classic examples used for this transformation. More recently, highly active iridium catalysts, such as [(2,4-dimethyl-5-phenylimidazo[1,5-b]pyridazin-7-yl)amido)Ir(COD)], have achieved excellent results with high yields (>98%) and enantiomeric excesses (>99%).

Ligand Influence: The structure of the chiral ligand is paramount. Ligands like BINAP derivatives create a well-defined steric and electronic environment that is crucial for high stereoselectivity. The choice of ligand can determine which enantiomer of the alcohol is produced.

| Catalyst System | Ligand Type | Achieved Enantiomeric Excess (ee) | Typical Yield |

| Ruthenium-BINAP | Biaryl Phosphine (B1218219) | >90% | 75-90% |

| Iridium-based | Imidazo[1,5-b]pyridazine | >99% | ~98% |

Data compiled from multiple sources.

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral alcohols. Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases, can reduce ketones with exceptional stereoselectivity.

Enzyme Selection: Enzymes like Candida antarctica lipase (B570770) B (CALB) are widely used for kinetic resolution, while alcohol dehydrogenases from organisms like Lactobacillus species are used for asymmetric reduction. researchgate.net The choice of enzyme is critical, as their active sites are inherently chiral and exhibit high substrate specificity.

Enzyme Engineering: The substrate scope of natural enzymes can be limited. Directed evolution and site-directed mutagenesis are powerful tools to engineer enzymes with enhanced activity and altered stereoselectivity towards non-natural substrates like this compound. acs.orgnih.gov For example, a mutant of the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) was engineered to be highly active on substrates like benzylacetone, producing the corresponding (S)-alcohol with >99% ee. nih.gov

Substrate Specificity: The structure of the substrate itself influences the stereochemical outcome. Studies with unspecific peroxygenases (UPOs) have shown that increasing the alkyl chain length in substrates like ethylbenzene (B125841) to butylbenzene (B1677000) enhances the preference for benzylic hydroxylation, leading to the formation of this compound. rsc.org

The reaction environment plays a crucial role in determining the efficiency and stereoselectivity of the synthesis.

Solvent Choice: The polarity and nature of the solvent can significantly impact both catalytic and enzymatic reactions. For catalytic hydrogenations, polar solvents like ethanol (B145695) and tetrahydrofuran (B95107) (THF) are common. In enzymatic resolutions, the solvent can affect enzyme stability and enantioselectivity; for instance, cyclohexane (B81311) has been shown to maximize the enantioselectivity of some lipase-catalyzed reactions. Biphasic systems, often using a water-immiscible organic solvent like hexane, can be employed with whole-cell biocatalysts to improve substrate availability and product recovery. researchgate.net

Reaction Conditions: Parameters such as temperature, pressure, and pH must be carefully optimized. researchgate.net In catalytic hydrogenations, hydrogen pressure can influence selectivity, with some modern iridium catalysts operating effectively at very low pressures (e.g., 15 Torr). For enzymatic reactions, temperature and pH must be controlled to maintain the enzyme's optimal activity and stability. researchgate.net For example, the enantioselectivity of yeast-mediated reduction of phenyl n-propyl ketone was found to be dependent on the presence of Zn²⁺ ions and the pH of the culture medium. researchgate.net

| Parameter | Influence on Stereoselectivity | Example |

| Solvent | Affects enzyme stability and catalyst-substrate interaction. | Cyclohexane can maximize enantioselectivity in lipase reactions. |

| Temperature | Impacts reaction rate and enzyme stability. Lower temperatures can sometimes improve selectivity. | Optimal temperature for W110A TeSADH is 87.5°C. nih.gov |

| Pressure (H₂) | Influences the rate and efficiency of catalytic hydrogenation. | Iridium catalysts can achieve >99% ee at low pressures (15 Torr). |

| pH / Additives | Critical for enzymatic reactions and can influence which enantiomer is formed. | Presence or absence of Zn²⁺ can invert the enantioselectivity in yeast reductions. researchgate.net |

Enzyme Engineering and Substrate Specificity

Dynamic Kinetic Resolution Strategies for Enhanced Enantiopurity

Standard kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. princeton.edu Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the unreacted, slower-reacting enantiomer. princeton.edursc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. scielo.br

The process involves two simultaneous catalytic cycles:

Enzymatic Resolution: An enzyme (e.g., a lipase like Novozym 435) selectively acylates one enantiomer of the alcohol. rsc.orgscielo.br

Racemization: A chemical catalyst (often an organometallic complex) continuously converts the unreacted enantiomer back into the racemic mixture. rsc.org

For the DKR of 1-phenylethanol (B42297), a close analog of this compound, combinations of lipases and ruthenium or iridium-based racemization catalysts have been highly successful. rsc.org A key challenge is ensuring the compatibility of the biocatalyst and the chemocatalyst to avoid mutual inhibition or side reactions, such as the oxidation of the alcohol to a ketone byproduct. rsc.org Strategies to mitigate these issues include the physical entrapment of the enzyme in a support like silica (B1680970) gel, which can reduce detrimental interactions between the two catalysts. rsc.org

Advanced Analytical and Spectroscopic Characterization in Research

Chiral Chromatography (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of the enantiomers of 1-phenyl-1-butanol. The core of this method is the chiral stationary phase (CSP), which interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus enabling their separation.

Research has demonstrated the successful resolution of (R,S)-1-phenyl-1-butanol using various CSPs. One innovative approach involves a γ-cyclodextrin metal-organic framework (γ-CD MOF) as a CSP. rsc.org The chiral cavities of the cyclodextrin (B1172386) play a crucial role in the separation mechanism. The phenyl group of the analyte interacts with the hydrophobic cavity of the γ-CD, while the hydroxyl group forms hydrogen bonds with the hydrophilic rim of the MOF. rsc.org This dual interaction is critical; for instance, the related compound 1-phenyl-1-butane, which lacks a hydroxyl group, shows no retention or resolution on a γ-CD MOF column, highlighting the importance of the hydrogen-bonding interaction for chiral recognition. rsc.org

In a specific application, (R,S)-1-phenyl-1-butanol was effectively separated using a γ-CD MOF packed column with a mobile phase of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a 99.9:0.1 (v/v) ratio. researchgate.net This method proved superior in resolution compared to some commercially available columns like the CHIRALPAK IB for this specific alcohol. rsc.org

Another advanced technique involves column switching to enhance separation and eliminate matrix interference, which can be a significant problem in complex samples like fermentation broths. tandfonline.comresearchgate.net Studies have shown that using a single Chiralcel OB or Chiralpak AD column may be insufficient to resolve the enantiomers from matrix components in cultures of Saccharomyces cerevisiae. tandfonline.comresearchgate.net A column-switching system that couples a Chiralcel OB column with a Chiralpak AD column can successfully overcome this interference and reduce analysis time. tandfonline.comresearchgate.net This coupled system has demonstrated high accuracy (greater than 98.6%) and precision (relative standard deviation less than 1.6%). researchgate.net

Table 1: Chiral HPLC Separation Parameters for this compound

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| γ-Cyclodextrin Metal-Organic Framework (γ-CD MOF) | Dichloromethane:Methanol (99.9:0.1, v/v) | 1 mL/min | UV (254 nm) | rsc.orgresearchgate.net |

| Chiralcel OB coupled with Chiralpak AD (Column Switching) | Not specified | Not specified | Not specified | tandfonline.comresearchgate.net |

| CHIRALPAK IB | Hexane (B92381):Isopropanol (99.75:0.25, v/v) | 1 mL/min | UV (254 nm) | rsc.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of this compound. Advanced NMR methods, including the use of chiral additives and multidimensional techniques, provide deep insights into its stereochemistry and connectivity.

To determine the enantiomeric excess (ee) of this compound using ¹H NMR, chiral shift reagents (CSRs) are employed. Enantiomers are chemically and magnetically identical in an achiral solvent, resulting in overlapping signals. A CSR, typically a paramagnetic lanthanide complex with a chiral ligand, reversibly binds to the alcohol's hydroxyl group. researchgate.net This interaction forms transient diastereomeric complexes, which have different magnetic environments. kaist.ac.kr Consequently, the proton signals of the (R) and (S) enantiomers, which were once indistinguishable, are shifted to different extents (a phenomenon called lanthanide-induced shift), allowing for their separate integration and the calculation of enantiomeric purity. researchgate.netharvard.edu

Europium(III) complexes are commonly used CSRs. For example, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], also known as Eu(hfc)₃, is effective in splitting the signals of enantiomeric alcohols. The addition of such a reagent to a sample of racemic or enantioenriched this compound would cause the signals for protons near the chiral center (especially the carbinol proton, -CH(OH)-) to resolve into two distinct sets of peaks, one for each enantiomer. The relative areas of these separated peaks are directly proportional to the concentration of each enantiomer in the mixture. cuny.edu This method offers a direct and reliable way to measure enantiomeric composition.

Two-dimensional (2D) NMR experiments are fundamental for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the covalent structure of this compound.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. acs.orgslideshare.net For this compound, COSY spectra would show correlations between:

The carbinol proton (-CH (OH)-) and the adjacent methylene (B1212753) protons (-CH₂ -CH₂CH₃).

The protons of the ethyl group: -CH₂ -CH₂CH₃ coupled to both the carbinol proton and the terminal -CH₂ -CH₃ protons.

The protons within the propyl chain: -CH(OH)-CH₂ -CH₂ -CH₃ .

The aromatic protons on the phenyl ring, revealing their ortho, meta, and para relationships. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹J_CH coupling). acs.org It is invaluable for assigning carbon signals based on their known proton assignments. For this compound, it would link the carbinol proton signal to the C1 carbon signal, the methylene proton signals to their respective carbon signals in the propyl chain, and the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds, ²J_CH and ³J_CH). acs.org It is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlation from the carbinol proton to the C2 carbon of the propyl chain and to the C1' (ipso) and C2'/C6' (ortho) carbons of the phenyl ring.

Correlations from the ortho aromatic protons (H2'/H6') to the carbinol carbon (C1) and the ipso-carbon (C1').

Together, these 2D NMR techniques provide a comprehensive map of the molecular connectivity, confirming the structure of this compound beyond doubt. ipb.pt

Use of Chiral Shift Reagents for Enantiomeric Quantification

Optical Rotation Measurement for Stereochemical Assignment and Purity

Optical rotation is a classical technique used to characterize chiral compounds. It measures the angle to which a substance rotates the plane of polarized light. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation, [α], is a standardized physical constant for a chiral compound.

For this compound, the sign of the optical rotation is used to assign the stereochemical configuration:

The (R)-enantiomer is dextrorotatory, designated with a (+) sign.

The (S)-enantiomer is levorotatory, designated with a (-) sign.

The magnitude of the measured specific rotation is directly proportional to the enantiomeric purity of the sample. A pure enantiomer will exhibit the maximum specific rotation value, while a racemic mixture (50:50 R/S) will have an optical rotation of zero. By comparing the measured specific rotation of a sample to the literature value for the pure enantiomer, the optical purity or enantiomeric excess (ee) can be calculated.

Table 2: Reported Optical Rotation Values for this compound Enantiomers

| Enantiomer | Specific Rotation [α] | Conditions | Reference |

|---|---|---|---|

| (S)-(-)-1-Phenyl-1-butanol | [α]²¹/D = -48.6° | c = 5 in chloroform | |

| (R)-(+)-1-Phenyl-1-butanol | [α]²⁰/D = +55° | c = 5 in chloroform | sigmaaldrich.comsigmaaldrich.cn |

Discrepancies in reported values can arise from differences in measurement conditions (temperature, solvent, concentration) or sample purity. Therefore, it is often used in conjunction with chiral chromatography for cross-validation.

X-ray Diffraction Studies of Supramolecular Structures

While single-crystal X-ray diffraction provides the absolute structure of a molecule in a crystalline state, studies on this compound and its isomers have often utilized Wide-Angle X-ray Scattering (WAXS) on liquid samples to investigate their supramolecular organization. scilit.comnih.govacs.orgnih.gov These studies focus on how molecules self-assemble through non-covalent interactions, primarily hydrogen bonding.

For monohydroxy alcohols, hydrogen bonds (O-H···O) lead to the formation of supramolecular clusters. nih.gov Research comparing aliphatic butanols with their phenyl derivatives (including isomers like 4-phenyl-2-butanol) shows that the presence of the phenyl group significantly alters this organization. scilit.comnih.govacs.org The bulky aromatic ring introduces steric hindrance and creates competing π-π stacking interactions. nih.gov

Key findings from these diffraction studies indicate that:

Phenyl derivatives of butanol form fewer hydrogen bonds compared to their aliphatic counterparts. nih.govacs.org

The size of the supramolecular clusters is significantly smaller in phenyl alcohols. acs.org

The addition of the aromatic moiety leads to a more disordered and heterogeneous molecular organization. nih.gov

In linear 1-phenyl alcohols, such as 1-phenyl-1-propanol (B1198777) and this compound, the intermolecular hydrogen bonds tend to organize molecules into chain-like patterns. researchgate.net This is in contrast to more sterically hindered alcohols which may form cyclic structures. The combination of X-ray diffraction data with molecular dynamics simulations provides detailed models of this short- and medium-range order in the liquid state. scilit.comacs.orgnih.gov

Mass Spectrometry for Mechanistic Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. In mechanistic studies, MS can be used to identify intermediates, byproducts, and final products of a reaction, providing insight into the transformation pathway.

For this compound, electron ionization mass spectrometry (EI-MS) would produce a molecular ion (M⁺˙) peak corresponding to its molecular weight (150.22 g/mol ). The fragmentation of this ion is dictated by the structure, particularly the presence of the phenyl ring, the hydroxyl group, and the alkyl chain.

Key fragmentation pathways expected for this compound include:

Benzylic Cleavage: The bond between C1 and C2 is weak due to the stability of the resulting benzylic cation. Cleavage of the C1-C2 bond would lead to a highly stable [C₆H₅CHOH]⁺ ion at m/z 107. This is often the most prominent peak in the spectrum of 1-phenylalkyl alcohols.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at M-18 (m/z 132).

Alpha-Cleavage: Cleavage of the propyl group adjacent to the oxygen atom.

McLafferty Rearrangement: While more common in ketones, a McLafferty-type rearrangement could occur. In related compounds like 1-phenyl-1-nonen-3-ol, a McLafferty ion has been observed. cdnsciencepub.com

By analyzing the mass spectra of samples taken at different time points during a reaction (e.g., an oxidation or reduction), researchers can track the disappearance of the this compound peak and the appearance of product peaks. This allows for the monitoring of reaction kinetics and the elucidation of mechanistic pathways, such as identifying whether a reaction proceeds via a specific intermediate.

Computational and Theoretical Studies of 1 Phenyl 1 Butanol Systems

Molecular Modeling of Reactivity and Stereoselectivity

Molecular modeling techniques are instrumental in understanding the three-dimensional aspects of reactions, particularly those leading to stereoisomers. For the synthesis of 1-phenyl-1-butanol, models like the Felkin-Anh and Cram's rule are pivotal in predicting the diastereoselectivity of nucleophilic additions to the precursor ketone, 1-phenyl-1-butanone.

The stereochemical outcome of nucleophilic addition to α-chiral carbonyl compounds can often be predicted using established models.

Cram's Rule: This early model provides a basis for predicting the major diastereomer formed in nucleophilic additions to ketones with an adjacent chiral center. It posits that the nucleophile attacks from the less hindered face of the carbonyl group when it is flanked by the two smaller substituents of the adjacent stereocenter. libretexts.org

Felkin-Anh Model: As a refinement of Cram's rule, the Felkin-Anh model is widely accepted for predicting the stereochemistry of nucleophilic attack on acyclic ketones. imperial.ac.uk It considers the steric interactions in the transition state, with the largest group on the α-carbon orienting itself perpendicular to the carbonyl group, thus directing the incoming nucleophile to the opposite face. imperial.ac.ukwebsite-files.com For organometal additions, using organo-aluminum nucleophiles instead of Grignard or organolithium reagents can enhance the selectivity predicted by the Felkin-Anh model. website-files.com

These models are crucial for designing synthetic routes that yield specific stereoisomers of this compound. The table below summarizes the predicted outcomes based on these models for the reduction of 1-phenyl-1-butanone.

| Model | Predicted Major Diastereomer | Rationale |

| Cram's Rule | syn | The carbonyl group is flanked by the two least bulky groups, and the nucleophile attacks from the least hindered side. libretexts.org |

| Felkin-Anh Model | anti | The largest group (phenyl) is oriented anti-periplanar to the incoming nucleophile to minimize steric strain. imperial.ac.ukwikipedia.org |

When a chelating group is present on the α-carbon of a ketone, the stereochemical outcome of a reaction can be governed by chelation control. imperial.ac.uk This model becomes relevant when a Lewis acidic metal ion can coordinate to both the carbonyl oxygen and the chelating group, forming a rigid cyclic intermediate. thieme-connect.com

In the context of synthesizing this compound derivatives, if an α-alkoxy or similar chelating group is present, the reaction can proceed through a chelated intermediate. thieme-connect.com The nucleophile then attacks from the less hindered face of this rigid structure, often leading to a product with opposite stereochemistry to that predicted by the Felkin-Anh model. imperial.ac.uk The effectiveness of chelation control can depend on the nature of the reducing agent and the solvent. thieme-connect.com For instance, some borohydride (B1222165) reductions show stereoselectivity consistent with the chelation-control model in solvents like methanol (B129727), but favor the Felkin-Ahn product in others like DMSO. thieme-connect.com

The competition between chelation and non-chelation pathways is a key factor in determining the final diastereomeric ratio.

| Control Model | Key Feature | Predicted Outcome |

| Chelation Control | Formation of a rigid cyclic intermediate with a Lewis acid. thieme-connect.com | Nucleophilic attack on the less hindered face of the chelated complex. nih.gov |

| Felkin-Anh (Non-Chelating) | Steric hindrance dictates the direction of nucleophilic attack. imperial.ac.uk | The largest group directs the nucleophile to the opposite face. wikipedia.org |

A deeper understanding of stereoselectivity can be achieved by analyzing the transition states of asymmetric reactions. Computational methods allow for the modeling of these high-energy structures, providing insights into the factors that stabilize one transition state over another.

For the asymmetric reduction of 1-phenyl-1-butanone, transition state analysis can elucidate the origins of enantioselectivity. In enzyme-catalyzed reductions, for example, the stereochemical outcome is dictated by the specific interactions within the enzyme's active site. Modeling of the transition state can reveal how the substrate binds and which face of the carbonyl is more accessible to the hydride transfer from the cofactor. researchgate.net

Similarly, in metal-catalyzed asymmetric hydrogenations, the geometry of the transition state, involving the metal, the chiral ligand, and the substrate, determines the stereochemical outcome. Computational studies can map the potential energy surface and identify the lowest energy transition state leading to the major enantiomer.

Chelation Control Models

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a quantitative framework for studying the electronic structure and energetics of molecules and reaction pathways. unipd.it These methods are invaluable for understanding the reactivity of this compound and its derivatives.

Quantum chemical calculations can determine the electronic properties of this compound, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). acs.org This information is crucial for predicting its reactivity. For instance, the calculated electrostatic potential can indicate the most likely sites for electrophilic or nucleophilic attack.

Studies on related phenyl-substituted alcohols have shown that the phenyl group can influence the electronic properties and reactivity of the molecule. nih.gov For this compound, the phenyl group's electron-withdrawing or -donating character can affect the acidity of the hydroxyl proton and the susceptibility of the carbinol carbon to oxidation or substitution.

| Computational Method | Information Obtained | Relevance to Reactivity |

| DFT/B3LYP | Optimized molecular geometry, electronic structure. acs.org | Predicts sites of electrophilic/nucleophilic attack, bond strengths. |

| CASSCF/MS-CASPT2 | Excited state energies and potential energy surfaces. acs.org | Elucidates photochemical reaction mechanisms. |

By calculating the energies of reactants, intermediates, transition states, and products, quantum chemical methods can construct detailed energy profiles for various reaction pathways. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction rates and equilibria.

For reactions involving this compound, such as its formation via reduction of 1-phenyl-1-butanone or its subsequent transformations, energy profiles can reveal the feasibility of different mechanisms. For example, in the urethane (B1682113) formation reaction between phenyl isocyanate and 1-butanol (B46404), kinetic modeling supported by quantum calculations has shown the significant influence of complexes formed between the alcohol and the isocyanate on the reaction kinetics. ugent.be

A computational study on the photochemical decomposition of related diazo compounds has utilized high-level calculations to map the potential energy surfaces of the ground and excited states, identifying conical intersections that govern the reaction pathways. acs.org Similar approaches could be applied to understand the photochemistry of this compound systems.

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the intricate supramolecular structures of phenyl derivatives of butanol isomers at an atomic level. acs.orgnih.gov These computational studies, often complemented by experimental techniques like wide-angle X-ray scattering, provide detailed insights into the non-covalent interactions that govern the organization of these molecules in the liquid state. acs.orgnih.govscilit.com For this compound and its related isomers, MD simulations have been instrumental in elucidating the influence of the phenyl group on the formation of supramolecular clusters. nih.gov

Simulations are typically performed using sophisticated software packages like GROMACS, employing force fields such as the general AMBER force field (GAFF) to describe the interactions between atoms. acs.orgnih.gov These simulations often involve a large number of molecules (e.g., 2000) in a simulation box under controlled conditions (NVT ensemble) to mimic laboratory settings. nih.govacs.org The analysis of the trajectories generated from these simulations reveals a wealth of information about the structural and dynamic properties of the system. nih.gov

A key finding from these computational studies is that the presence of an aromatic moiety, such as the phenyl group in this compound, leads to a more disordered molecular organization compared to their aliphatic butanol counterparts. acs.orgnih.govscilit.com This increased disorder is a direct consequence of the interplay between different types of intermolecular interactions. acs.org

Hydrogen Bonding Networks

Hydrogen bonding is a primary driving force in the association of alcohol molecules. nih.gov In this compound, the hydroxyl (-OH) group is the primary site for forming hydrogen bonds (H-bonds). However, molecular dynamics simulations have revealed that the bulky phenyl group attached to the same carbon as the hydroxyl group introduces significant steric hindrance. nih.gov This steric hindrance has a profound impact on the extent and nature of the hydrogen bonding network.

The table below summarizes the key findings from molecular dynamics simulations regarding the hydrogen bonding in this compound systems.

| Property | Observation in this compound Systems | Reference |

| H-bond Propensity | The phenyl group significantly decreases the number of hydrogen bonds. | acs.orgnih.govscilit.com |

| Unbounded Molecules | There is a higher population of unbounded (non-H-bonded) molecules compared to aliphatic butanols. | nih.gov |

| H-bond Strength | Characterized by similar strength of intermolecular H-bonds at a given temperature for linear 1-phenyl alcohols. | researchgate.net |

| Supramolecular Architecture | The presence of the aromatic ring affects the supramolecular architecture, but does not completely suppress H-bond formation. | acs.org |

Pi-Pi Stacking and Aromatic Interactions

A significant feature of this compound is the presence of the phenyl ring, which introduces the possibility of π-π stacking and other aromatic interactions. acs.org These interactions, where the electron-rich π systems of the aromatic rings align, act as a competing force to the hydrogen bonding. nih.govscilit.com

Molecular dynamics simulations have identified structural motifs in phenyl butanols where π-π interactions are likely to occur. acs.org These arrangements can include parallel, offset-parallel stacked, and perpendicular T-shaped configurations, similar to what is observed in simpler aromatic systems like benzene (B151609) and benzyl (B1604629) alcohol. nih.govacs.org The distances between the centers of the phenyl rings in these arrangements are predicted to be in the range of 4–7 Å. nih.govacs.org

The following table outlines the characteristics of π-π stacking in this compound as suggested by computational studies.

| Interaction Aspect | Description | Reference |

| Competing Interaction | π-π configurations compete with and attenuate the association of molecules via hydrogen bonds. | nih.govscilit.com |

| Structural Motifs | Arrangements meeting the criteria for π-π interactions have been identified in structural models of phenyl butanols. | nih.govacs.org |

| Interaction Distance | The nearest-neighbor distances between phenyl ring centers are predicted to be in the 4–7 Å range. | nih.govacs.org |

| Types of Interactions | Can include OH⋯π and π⋯π interactions, leading to varied cluster formation. | researchgate.net |

Cluster Formation and Morphology

The balance between hydrogen bonding and π-π stacking directly influences the size, shape, and morphology of the supramolecular clusters formed in liquid this compound. acs.orgnih.govscilit.com Molecular dynamics simulations have shown that the clusters in phenyl butanols are, on average, significantly smaller than those in their aliphatic counterparts. nih.gov